{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(3,4-dichlorophenyl)carbamate
Description
Properties
IUPAC Name |
[5-chloro-1-methyl-3-(phenylsulfanylmethyl)pyrazol-4-yl]methyl N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3O2S/c1-25-18(22)14(17(24-25)11-28-13-5-3-2-4-6-13)10-27-19(26)23-12-7-8-15(20)16(21)9-12/h2-9H,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTLEJXOFYSAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=CC=C2)COC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(3,4-dichlorophenyl)carbamate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(3,4-dichlorophenyl)carbamate
- Molecular Formula : C₁₂H₁₁ClN₂OS
- Molecular Weight : 266.75 g/mol
- Melting Point : 105–107 °C
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anti-inflammatory, anti-cancer, and pesticidal properties. Below is a summary of its biological activities:
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds can exhibit significant anti-inflammatory effects. For instance, related compounds have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia cells, suggesting potential use in neuroinflammatory conditions such as Parkinson's disease .
2. Anticancer Potential
Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest mediated by the modulation of signaling pathways such as NF-kB and MAPK .
3. Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Pyrazole derivatives are known for their effectiveness against a range of agricultural pests, particularly insects and nematodes .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
- Regulation of Gene Expression : It is hypothesized that this compound can modulate the expression of genes involved in cell survival and apoptosis through pathways like NF-kB .
Case Studies
Several studies have investigated the efficacy of pyrazole derivatives similar to this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs and their structural differences are summarized in Table 1.
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations:
- Substituent Position and Activity: The target compound’s 3,4-dichlorophenyl carbamate group may enhance receptor binding compared to monosubstituted analogs (e.g., 3-chlorophenyl in ), as polyhalogenation often improves affinity .
- Sulfanyl vs.
- Carbamate vs. Carboxamide/Esters : Carbamates (target compound, ) are more hydrolytically stable than esters (e.g., ), which may prolong in vivo activity .
Physical and Spectroscopic Properties
- Melting Points: Analogs with halogenated aryl groups (e.g., 3b in , mp 171–172°C) exhibit higher melting points than non-halogenated derivatives (e.g., 3a, mp 133–135°C), suggesting increased crystallinity due to halogen interactions.
- Spectral Signatures :
Q & A
Q. What are the standard synthetic routes for preparing this pyrazole-carbamate derivative, and what methodological considerations are critical for reproducibility?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting a pyrazole-thiol intermediate (e.g., 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-methanol) with an activated carbamate precursor (e.g., N-(3,4-dichlorophenyl)carbamoyl chloride) in the presence of a base like K₂CO₃ in DMF at room temperature . Key considerations include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of thiol to carbamoyl chloride to minimize side reactions.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require rigorous drying to prevent hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.
Q. Which structural characterization techniques are most reliable for confirming the molecular geometry of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key steps include:
- Crystallization : Use slow evaporation of a dichloromethane/hexane mixture to obtain high-quality crystals.
- Data collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 113 K .
- Refinement : Use SHELXL for anisotropic displacement parameter refinement. Typical refinement metrics:
| Parameter | Value |
|---|---|
| R-factor | 0.088–0.273 |
| Space group | P 1 |
| C–C bond length | 1.39–1.43 Å |
| (Data from ) |
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data, such as high R-factors or unresolved electron density?
Contradictions may arise from crystal twinning, disorder, or poor data resolution. Mitigation strategies include:
- Data reprocessing : Use SAINT/SADABS for absorption corrections and SHELXD for phase refinement .
- Twinning analysis : Apply the TwinRotMat algorithm in PLATON to detect and model twinning .
- Alternative software : Compare results with OLEX2 or CRYSTALS to cross-validate refinement outputs .
Q. What experimental and computational methods optimize the compound’s bioactivity by modifying substituents (e.g., sulfanyl or dichlorophenyl groups)?
- Synthetic optimization : Replace the phenylsulfanyl group with bulkier substituents (e.g., 4-fluorophenyl) to enhance steric effects. Use Sonogashira coupling for alkynyl substitutions .
- Molecular docking : Perform AutoDock Vina simulations to predict binding affinity with target proteins (e.g., carbonic anhydrase isoforms). Dock the carbamate moiety into hydrophobic pockets, prioritizing H-bond interactions with active-site residues .
- In vitro assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa), using IC₅₀ values to correlate substituent effects with activity .
Q. How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?
- Accelerated degradation : Incubate the compound in buffers (pH 1–13) at 40°C–80°C for 24–72 hours.
- Analytical monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track degradation products.
- Mechanistic insights : Identify hydrolysis products (e.g., free pyrazole and 3,4-dichloroaniline) via LC-MS/MS .
Methodological Insights from Evidence
- Crystallography : SHELX programs are critical for solving and refining complex structures, particularly for handling twinned data .
- Synthetic protocols : K₂CO₃ in DMF is a robust base-solvent system for thioether and carbamate bond formation .
- Biological assays : Pyrazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
